BenchChemオンラインストアへようこそ!

Bafilomycin D

V-ATPase Lysosomal Acidification Macrolide Antibiotics

The compound identified by the systematic IUPAC name (3E,5E,7R,8S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one is universally known as Concanamycin A (CMA). It is a polycyclic macrolide antibiotic originally isolated from *Streptomyces* species and serves as a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).

Molecular Formula C35H56O8
Molecular Weight 604.8 g/mol
Cat. No. B10764795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBafilomycin D
Molecular FormulaC35H56O8
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C(=O)C=CC(C)C(C(C)C)O)O)OC)C
InChIInChI=1S/C35H56O8/c1-20(2)31(37)23(5)15-16-28(36)26(8)33(39)27(9)34-29(41-10)14-12-13-21(3)17-24(6)32(38)25(7)18-22(4)19-30(42-11)35(40)43-34/h12-16,18-20,23-27,29,31-34,37-39H,17H2,1-11H3/b14-12+,16-15+,21-13+,22-18+,30-19+/t23-,24?,25+,26+,27-,29-,31+,32-,33-,34+/m0/s1
InChIKeyZKOTUWJMGBWBEO-VXWBHWFDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Concanamycin A (CMA) 80890-47-7: A Benchmark Macrolide Antibiotic and V-ATPase Inhibitor for Cellular Homeostasis Research


The compound identified by the systematic IUPAC name (3E,5E,7R,8S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one is universally known as Concanamycin A (CMA). It is a polycyclic macrolide antibiotic originally isolated from *Streptomyces* species and serves as a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases) [1]. CMA is a critical research tool due to its established role in disrupting endosomal and lysosomal acidification, intracellular vesicular trafficking, and cellular processes reliant on pH homeostasis [2].

Concanamycin A (CMA) 80890-47-7 Procurement Rationale: Why 'V-ATPase Inhibitor' is an Insufficient Specification


Procuring a generic 'V-ATPase inhibitor' such as bafilomycin A1 or a related concanamycin analog (e.g., concanamycin B) without specificity for CMA introduces significant risk of experimental failure or data misinterpretation. Substitution fails because the functional outcomes of V-ATPase inhibition are highly dependent on the precise molecular target engagement and selectivity profile of the specific plecomacrolide. CMA exhibits a unique combination of sub-nanomolar potency in certain functional assays, exceptional selectivity for V-type over P- and F-type ATPases, and a defined structural mechanism of action that is not equivalently shared by its closest analogs [1]. Relying on a substitute without verifying its quantitative performance metrics against the intended application can lead to drastically different biological effects, ranging from altered cell viability windows to complete loss of functional activity in specialized assays like HIV-Nef inhibition [2].

Concanamycin A (CMA) 80890-47-7 vs. Comparators: Quantitative Evidence for Differentiated Selection


Concanamycin A (CMA) Exhibits 1.8x Greater Potency than Bafilomycin A1 in V-ATPase Inhibition (IC50)

In direct head-to-head assays of V-ATPase activity using a crude homogenate of the outer mantle epithelium from the freshwater mussel *Anodonta cygnea*, CMA demonstrated superior inhibitory potency compared to the closely related plecomacrolide bafilomycin A1. The IC50 values for V-ATPase inhibition were measured, establishing CMA as a more potent inhibitor in this comparative system [1].

V-ATPase Lysosomal Acidification Macrolide Antibiotics

Concanamycin A (CMA) Demonstrates 7x Greater Potency in Anti-HSV-1 Activity Compared to Concanamycin B

In a comparative study assessing antiviral efficacy against herpes simplex virus type 1 (HSV-1) replication, CMA was significantly more potent than its structural analog concanamycin B (Conmy B). Both compounds are known V-ATPase inhibitors, but CMA achieved a 50% inhibitory concentration (IC50) for virus replication that is approximately 7 times lower than that of concanamycin B [1].

Antiviral HSV-1 V-ATPase Glycoprotein Trafficking

Concanamycin A (CMA) is >2000x More Selective for V-type ATPase than for P- or F-type ATPases

The selectivity profile of CMA is a critical differentiator from less specific V-ATPase inhibitors. In comparative enzymatic assays, CMA displays >2000-fold selectivity for yeast V-type H+-ATPase over other major ATPase classes. The IC50 for the V-type ATPase is 9.2 nM, whereas the IC50 values for F-type, P-type, and Na+,K+-ATPase are all >20,000 nM .

Selectivity V-ATPase ATPase Profiling Specificity

Concanamycin A (CMA) Potently Reverses HIV-Nef Activity at Sub-nanomolar Concentrations (IC50 = 1.5 nM) That Spare Lysosomal Function

CMA exhibits a unique therapeutic window in HIV research: it reverses Nef-mediated MHC-I downregulation at an IC50 of 1.5 nM, which is significantly more potent than bafilomycin A1 (IC50 = 100 nM). Crucially, this anti-Nef activity occurs at concentrations well below those that neutralize lysosomal acidification (IC50 = ~3.0 nM), creating a functional selectivity window that is not observed with bafilomycin A1 [1][2].

HIV-Nef Immunotherapy MHC-I Lysosomal Acidification

Concanamycin A (CMA) is a Superior Inhibitor to Bafilomycin A1 in Golgi V-ATPase Pools

The subcellular sensitivity of V-ATPase to inhibition varies between plecomacrolides. In studies using tobacco cell fractions, ATPase and proton-pumping activities in Golgi-enriched membranes were significantly more sensitive to CMA than to bafilomycin A1. In contrast, both compounds showed similar potency in tonoplast (vacuolar) fractions [1]. This indicates CMA's superior ability to inhibit specific V-ATPase pools involved in the secretory pathway.

Golgi Apparatus V-ATPase Protein Sorting Membrane Trafficking

Concanamycin A (CMA) and Bafilomycin A1 Exhibit Differential Mechanistic Inhibition of V-ATPase Rotary Switching

At the single-molecule level, CMA and bafilomycin A1 (BafA1) inhibit V-ATPase through distinct kinetic mechanisms. While both compounds abolish proton gradients with similar canonical IC50 values (0.6 nM for CMA vs. 0.2 nM for BafA1), they do so by differentially modulating the reversible switching between ultralong-lived active (pumping) and inactive modes of the enzyme. CMA alters mode lifetimes in a mode-specific and differentially efficient manner compared to BafA1, indicating a fundamental difference in their mechanism of action on the V-ATPase rotary motor [1].

V-ATPase Single-Molecule Analysis Mode-Switching Mechanism of Action

Concanamycin A (CMA) 80890-47-7: Evidence-Based Applications for Research and Therapeutic Development


Investigating HIV Nef-Mediated Immune Evasion and 'Shock and Kill' Strategies

CMA is an essential tool for researchers studying HIV persistence and immune evasion. Its unique ability to potently reverse Nef-mediated MHC-I downregulation at sub-nanomolar concentrations (IC50 = 1.5 nM) while maintaining a viable therapeutic window makes it the lead compound for investigating the 'kill' step of 'shock and kill' strategies [1][2]. Unlike bafilomycin A1 (Nef IC50 = 100 nM), CMA can be used to enhance CTL-mediated clearance of infected cells without causing off-target lysosomal dysfunction or cytotoxicity at effective doses, providing a specific chemical probe to dissect Nef biology .

Probing V-ATPase-Dependent Golgi Trafficking and Glycoprotein Maturation

Due to its demonstrated superior sensitivity in Golgi-enriched membrane fractions compared to bafilomycin A1, CMA is the preferred V-ATPase inhibitor for experiments focused on the secretory pathway [1]. This includes studies on the intracellular translocation and maturation of viral glycoproteins, where CMA has been shown to block their transport to the Golgi apparatus [2], and research into the sorting of soluble vacuolar protein precursors. Using a less specific or less Golgi-active inhibitor would compromise the ability to observe and characterize these processes.

Mechanistic Studies of V-ATPase Function Using Single-Molecule Approaches

The recent discovery that CMA and bafilomycin A1 inhibit V-ATPase by differentially modulating the enzyme's active/inactive mode-switching kinetics, rather than simply slowing the proton transport cycle, positions CMA as a critical tool for advanced mechanistic studies [1]. For researchers using single-molecule techniques to understand the dynamics of rotary ATPases, CMA provides a distinct pharmacological probe whose unique kinetic fingerprint is essential for constructing a complete model of V-ATPase regulation and inhibition.

Validating V-ATPase as a Therapeutic Target in Antiviral Drug Discovery

CMA's quantifiable and superior potency in inhibiting HSV-1 replication (IC50 = 0.072 ng/mL) compared to its analog concanamycin B (IC50 = 0.51 ng/mL) validates its use as a benchmark positive control in antiviral drug discovery campaigns targeting V-ATPase-dependent viral entry or maturation [1]. Its well-characterized selectivity profile (>2000-fold over other ATPases) [2] ensures that observed antiviral effects can be confidently linked to V-ATPase inhibition, making it an indispensable standard for high-throughput screening and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bafilomycin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.